![molecular formula C8H3Cl2F3O B154575 4-Chloro-3-(trifluoromethyl)benzoyl chloride CAS No. 1735-55-3](/img/structure/B154575.png)
4-Chloro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
“4-Chloro-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the linear formula CF3C6H4COCl . It has a molecular weight of 208.56 .
Synthesis Analysis
This compound undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethyl)benzoyl chloride” can be represented by the SMILES string FC(F)(F)c1ccc(cc1)C(Cl)=O
.
Chemical Reactions Analysis
“4-Chloro-3-(trifluoromethyl)benzoyl chloride” undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.476 (lit.) and a density of 1.404 g/mL at 25 °C (lit.) . The boiling point is 188-190 °C (lit.) .
Scientific Research Applications
Organic Synthesis
4-Chloro-3-(trifluoromethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It can react with sodium salts of N,N-disubstituted dithiocarbamic acids to form novel series of dithiocarbamates .
Pharmaceuticals
This compound serves as a key raw material and intermediate in the pharmaceutical industry. It is involved in the synthesis of intermediates required for creating C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, which are significant in medicinal chemistry .
Agrochemicals
In the agrochemical sector, 4-Chloro-3-(trifluoromethyl)benzoyl chloride is utilized for producing intermediates that are essential for developing new pesticides and herbicides .
Dyestuff
The compound is also an important ingredient in the production of dyestuffs, contributing to the synthesis of colorants used in various industries .
Material Science
It acts as a material intermediate in the creation of advanced materials, possibly for use in high-performance polymers or composites .
Analytical Chemistry
Due to its distinct chemical properties, this compound may be used as a standard or reagent in analytical chemistry applications to identify or quantify other substances .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoyl chloride derivatives are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known to undergo microwave-promoted suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Result of Action
It’s known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Action Environment
It’s known to be stored under an inert atmosphere at 2-8°c .
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJRBXAGAUQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395218 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
CAS RN |
1735-55-3 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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